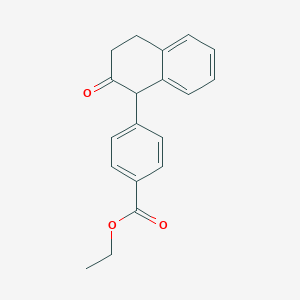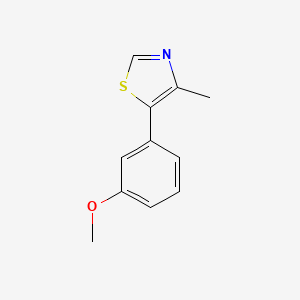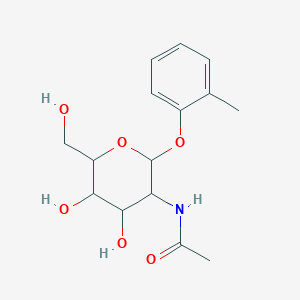
N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(o-tolyloxy)tetrahydro-2H-pyran-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(o-tolyloxy)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound that features a tetrahydropyran ring with multiple hydroxyl groups and an acetamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(o-tolyloxy)tetrahydro-2H-pyran-3-yl)acetamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of the o-Tolyloxy Group: This step may involve etherification reactions using o-tolyl alcohol and appropriate catalysts.
Formation of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules with multiple functional groups.
Biology
In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(o-tolyloxy)tetrahydro-2H-pyran-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
類似化合物との比較
Similar Compounds
- N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(phenoxy)tetrahydro-2H-pyran-3-yl)acetamide
- N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(p-tolyloxy)tetrahydro-2H-pyran-3-yl)acetamide
Uniqueness
The uniqueness of N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(o-tolyloxy)tetrahydro-2H-pyran-3-yl)acetamide lies in its specific functional groups and stereochemistry, which may confer unique chemical and biological properties compared to similar compounds.
特性
分子式 |
C15H21NO6 |
|---|---|
分子量 |
311.33 g/mol |
IUPAC名 |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2-methylphenoxy)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H21NO6/c1-8-5-3-4-6-10(8)21-15-12(16-9(2)18)14(20)13(19)11(7-17)22-15/h3-6,11-15,17,19-20H,7H2,1-2H3,(H,16,18) |
InChIキー |
FIERZJTVSJNKHH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C |
溶解性 |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B14124881.png)

![3-[(4-Tert-butylphenyl)amino]benzamide](/img/structure/B14124897.png)
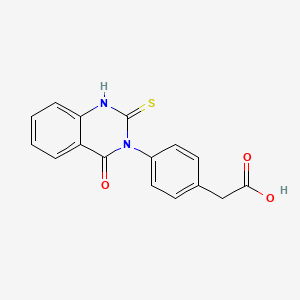
![1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane](/img/structure/B14124905.png)
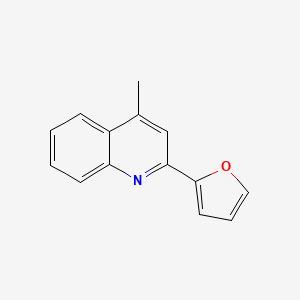
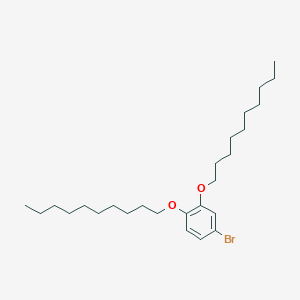
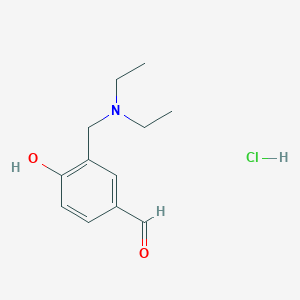
![4-Iodothieno[2,3-d]pyrimidine](/img/structure/B14124922.png)
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/structure/B14124929.png)

![5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole](/img/structure/B14124939.png)
